tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves the protection of the hydroxyl group and the subsequent formation of the carbamate. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The hydroxypyrrolidine ring may also interact with various receptors or proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2S,3R)-3-hydroxy-4-((2-(methyl-d3)propyl-1,1,2,3,3,3-d6)amino)-1-phenylbutan-2-yl)carbamate
- tert-Butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate
Uniqueness
tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate moiety. This combination of functional groups and stereochemistry provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[[(2S,3R)-3-hydroxypyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-7-8(13)4-5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
InChI Key |
FDPHTYVIDMJLHF-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1[C@@H](CCN1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CCN1)O |
Origin of Product |
United States |
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